REACTION_CXSMILES
|
[CH:1]1([C:4]2[N:5]=[CH:6][C:7]([NH2:10])=[N:8][CH:9]=2)[CH2:3][CH2:2]1.C1C(=O)N([Br:18])C(=O)C1>C(#N)C>[Br:18][C:6]1[C:7]([NH2:10])=[N:8][CH:9]=[C:4]([CH:1]2[CH2:3][CH2:2]2)[N:5]=1
|
Name
|
|
Quantity
|
79 mg
|
Type
|
reactant
|
Smiles
|
C1(CC1)C=1N=CC(=NC1)N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
140 mg
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction progress by LCMS
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was triturated with EtOAc (2×5 mL)
|
Type
|
CUSTOM
|
Details
|
the EtOAc supernatants were separated via centrifugation
|
Type
|
WASH
|
Details
|
washed with 1N NaOH (3×1 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the EtOAc layer was dried (over Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
a crude brown reside was obtained
|
Type
|
CUSTOM
|
Details
|
The crude product was further purified by flash chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluted with gradient EtOAc/CH2Cl2 (0-30%)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=NC=C(N1)C1CC1)N
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 38.2 mg | |
YIELD: PERCENTYIELD | 38.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |